1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways. These compounds bind to the FGFRs, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives are unique due to their potent FGFR inhibitory activity. Similar compounds include:
AZD4547: Another FGFR inhibitor with a different chemical structure.
JNJ-42756493 (Erdafitinib): A clinically approved FGFR inhibitor.
These compounds share the common feature of targeting FGFRs but differ in their chemical structures and specific inhibitory profiles.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- (CAS Number: 697224-45-6) is characterized by its heterocyclic structure and has been evaluated for its potential therapeutic applications, particularly in oncology and as kinase inhibitors.
The molecular formula of this compound is C17H17ClN4O2S, with a molecular weight of 376.9 g/mol. The canonical SMILES representation is C1CN(CCN1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC(=CC=C4)Cl
.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a derivative known as compound 4h showed IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3 respectively. This compound effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Cell Line Tested | Effect |
---|---|---|---|---|---|
4h | 7 | 9 | 25 | 4T1 | Inhibition of proliferation |
Kinase Inhibition
The compound has also been identified as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has therapeutic implications in treating diseases associated with aberrant kinase activity .
Other Pharmacological Activities
Beyond anticancer properties, pyrrolo[2,3-b]pyridine derivatives have shown promise in treating other conditions:
- Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, indicating potential use as antimicrobial agents.
- Anticonvulsant Properties : Compounds derived from this scaffold have been evaluated for anticonvulsant activity, showing efficacy in animal models .
- Anti-inflammatory Effects : There is emerging evidence suggesting that these derivatives may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Case Studies
In a notable study, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and assessed their biological activity against various cancer cell lines. Among these compounds, several exhibited significant cytotoxic effects with low toxicity towards normal cells, highlighting their potential as selective anticancer agents .
Properties
Molecular Formula |
C17H17ClN4O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H17ClN4O2S/c18-13-2-1-3-14(12-13)25(23,24)22-9-5-15-16(4-6-20-17(15)22)21-10-7-19-8-11-21/h1-6,9,12,19H,7-8,10-11H2 |
InChI Key |
COEPBEGCHFTQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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